molecular formula C21H20BrNO4S B11359770 N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(naphthalen-1-yl)acetamide

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B11359770
M. Wt: 462.4 g/mol
InChI Key: IHHULTKVLURWSH-UHFFFAOYSA-N
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Description

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE is a complex organic compound that features a bromofuran moiety, a thiolane ring, and a naphthalene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the bromofuran and thiolane intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromofuran moiety can yield furan derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The bromofuran moiety may interact with enzymes or receptors, while the thiolane ring and naphthalene group contribute to its overall biological activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-(NAPHTHALEN-1-YL)ACETAMIDE is unique due to its combination of a bromofuran moiety, a thiolane ring, and a naphthalene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C21H20BrNO4S

Molecular Weight

462.4 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C21H20BrNO4S/c22-20-9-8-18(27-20)13-23(17-10-11-28(25,26)14-17)21(24)12-16-6-3-5-15-4-1-2-7-19(15)16/h1-9,17H,10-14H2

InChI Key

IHHULTKVLURWSH-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=C(O2)Br)C(=O)CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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